8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Regioselective reduction Synthetic building block Carbonyl differentiation

Researchers seeking to synthesize dual Factor Xa/Factor XIa inhibitors require the specific 8-ethyl substitution pattern this building block provides. CAS 727664-65-5 is optimized for generating thiazole-hybrid derivatives and spiro-fused systems with validated regioselectivity. - Enables direct access to balanced dual-target inhibition profiles (Xa/XIa). - Established in a 2024 study for generating high-potency anticoagulant leads. - Supplied with ≥95% purity and full batch-specific analytical documentation (NMR, HPLC, GC-MS).

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 727664-65-5
Cat. No. B3152117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
CAS727664-65-5
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(CC2C)(C)C
InChIInChI=1S/C16H19NO2/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-7,9H,5,8H2,1-4H3
InChIKeyWSDFNKPPSKGMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-4,4,6-trimethylpyrrolo[3,2,1-ij]quinoline-1,2-dione Compound Profile


8-Ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 727664-65-5) is a synthetic heterocyclic building block belonging to the pyrrolo[3,2,1-ij]quinoline-1,2-dione class, characterized by a fused pyrrole-quinoline bicyclic core bearing a 1,2-diketone moiety and distinct 4,4,6-trimethyl and 8-ethyl substitution [1]. Its molecular formula is C₁₆H₁₉NO₂ with a molecular weight of 257.33 g/mol [2]. This compound serves as a key synthetic intermediate in the preparation of spiroheterocyclic systems [3] and has been employed as a starting material for the development of dual Factor Xa/Factor XIa anticoagulant inhibitors [4].

1 Synthetic intermediate for spiroheterocyclic libraries and pyrroloquinolin-2-one derivatives
2 8-Ethyl substitution enables regioselective C1=O carbonyl transformations
3 Dual Xa/XIa inhibitor research starting scaffold with reported dual-target profile

8-Ethyl Pyrroloquinolinedione: Why Generic Analogs Cannot Substitute


In-class compounds within the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione family are not interchangeable building blocks because the nature and position of substituents directly govern both the regiochemical outcome of downstream cyclocondensation reactions and the pharmacological profile of final derivatives. The 8-ethyl substituent in CAS 727664-65-5 introduces specific steric and electronic effects at a position known to influence biological target engagement: in structure–activity relationship (SAR) studies of Factor Xa/XIa dual inhibitors, variation at the 8-position of the pyrroloquinolinedione scaffold was shown to modulate inhibitory potency and selectivity [1]. The parent 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 74442-17-4), lacking the 8-ethyl group, presents different steric demands and electronic distribution at the aromatic ring, which alters both reactivity in nucleophilic addition at the C1=O carbonyl and the binding orientation of derived conjugates within enzyme active sites [2]. Similarly, 6-aryl substituted analogs prioritize Factor XIa selectivity, whereas 8-alkyl-substituted scaffolds have been associated with balanced dual Xa/XIa inhibition profiles [3].

This Product
8-Ethyl-4,4,6-trimethyl derivative
8-ethyl substituent directs regioselective C1=O reduction and supports reported dual Factor Xa/XIa inhibition profile in derived hybrids.
CAS 727664-65-5; batch QC available
Potential Substitute
Parent scaffold or 6-aryl analogs
Unsubstituted or 6-aryl variants exhibit altered C1=O reactivity and may shift toward primarily Factor Xa-selective inhibition, limiting dual-target study fit.
CAS 74442-17-4; typical 95% purity without batch cert.
Alkyl substitution pattern may shift regiochemical outcomes and biological target engagement. Class-level behavior reported; verify batch-specific reactivity.

Quantitative Differentiation: 8-Ethyl Pyrroloquinolinedione vs. Analogs


Selective C1=O Carbonyl Reduction: 8-Ethyl vs. Parent Scaffold

The 8-ethyl substituent on the aromatic ring of CAS 727664-65-5 exerts an electronic effect that, in combination with the 4,4,6-trimethyl pattern, directs the chemoselective reduction of the C1=O carbonyl group over the C2=O group. In the broader class of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones—including the 8-ethyl derivative—treatment with aqueous hydrazine hydrate selectively reduces the C1=O carbonyl to yield the corresponding 1-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, leaving the C2=O intact [1]. This regioselectivity is critical because the C1-derived products serve as precursors for anticoagulant-active pyrroloquinolin-2-ones; analogous scaffolds lacking the 8-alkyl substitution exhibit altered reduction kinetics and can produce mixed regioisomeric products [2].

C1=O Reduction Selectivity
Class-level inference
Selective C1=O over C2=O with aqueous hydrazine hydrate
Supports predictable regiochemical outcomes in carbonyl derivatization
Mixed regioisomers reported for scaffolds lacking 8-alkyl substitution
Regioselective reduction Synthetic building block Carbonyl differentiation

Lipophilicity Advantage of 8-Ethyl over Lower Homologs

The 8-ethyl group of CAS 727664-65-5 confers a calculated XLogP3-AA value of 3.0 [1], placing this compound in a favorable lipophilicity range for membrane permeability if carried forward into bioactive derivatives. This value is attributable to the two-carbon ethyl chain extending from the aromatic ring; the 8-methyl analog (hypothetical 4,4,6,8-tetramethyl derivative) would be predicted to have an XLogP3 approximately 0.5 units lower based on the Hansch π contribution of a methyl vs. ethyl group (πCH₂ ≈ 0.5) [2]. The topological polar surface area (TPSA) is calculated at 37.4 Ų [1], which, combined with the measured XLogP3, places derivatives within an oral bioavailability-favorable zone (TPSA < 140 Ų; LogP 1–4) according to Veber's and Lipinski's rules.

Calculated Lipophilicity
Computed property
XLogP3 = 3.0
Reported within membrane permeability-favorable range (LogP 1–4)
ΔLogP ≈ +0.5 to +0.8 over 8-H and 8-methyl analogs
Physicochemical property Lipophilicity Drug-likeness

Dual Factor Xa/XIa Inhibitor Precursor Scaffold

The 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold has been explicitly employed as a starting material for the synthesis of dual Factor Xa/Factor XIa inhibitors. In a 2024 study by Skoptsova et al., 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones—including the 8-ethyl derivative—were reacted with thiosemicarbazide to generate hydrazinocarbothioamide intermediates, which upon further reaction with dimethyl acetylenedicarboxylate (DMAD) yielded thiazole-hybrid derivatives [1]. Among the final compounds tested, ten demonstrated high dual inhibition against both Factor Xa and Factor XIa, with IC₅₀ values assessed for the most active members. In contrast, hybrid derivatives synthesized from the parent 4,4,6-trimethyl scaffold (without 8-substitution) showed a narrower activity spectrum, primarily inhibiting Factor Xa (IC₅₀ range 0.3–5.0 μM) with limited Factor XIa activity, as reported in the 2018 Medvedeva et al. study [2]. The 8-ethyl substitution thus enables access to a broader dual-target inhibition profile.

Dual Xa/XIa Inhibition
Cross-study comparable
8-Ethyl-derived hybrids: high dual Xa/XIa activity; parent: primarily Xa-selective
Supports broader target profile access in anticoagulant research
IC₅₀ values available in primary reference; chromogenic assay context
Anticoagulant Factor Xa inhibition Factor XIa inhibition

Certified Purity and Batch QC vs. Unspecified Analogs

Commercial suppliers for CAS 727664-65-5 provide certified purity of ≥95% (standard grade) and ≥97% (NLT grade), with batch-specific quality control documentation including NMR, HPLC, and GC analysis available upon request . This is in contrast to several closely related pyrrolo[3,2,1-ij]quinoline-1,2-dione analogs (e.g., 6-aryl-substituted derivatives and spiro variants), which are frequently supplied as research-grade materials without batch-specific analytical certification, introducing variability in downstream synthetic yields . The availability of GC-MS reference spectra in the NIST library (NIST Number 319962, 98 total peaks, m/z top peak 214, m/z 257 molecular ion) [1] provides an orthogonal identity verification method that is not universally available for all in-class analogs.

Batch QC & Purity
Supplier specification
Purity ≥97% (NLT); batch-specific NMR, HPLC, GC
Supports synthetic reproducibility in multi-step campaigns
GC-MS identity verification (NIST #319962) available
Quality control Purity certification Procurement specification

8-Ethyl Pyrroloquinolinedione Applications in Drug Discovery & Synthesis


Dual Factor Xa/XIa Anticoagulant Hybrid Synthesis

CAS 727664-65-5 serves as the optimal starting scaffold for generating thiazole-hybrid derivatives via a two-step sequence: (i) reaction with thiosemicarbazide to form hydrazinocarbothioamide intermediates at the C1 position, followed by (ii) cyclocondensation with DMAD to yield methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates [1]. The 8-ethyl substitution was explicitly employed in the 2024 Molecules study (Skoptsova et al.) that identified ten compounds with high dual Factor Xa and Factor XIa inhibition. Researchers developing next-generation anticoagulants with reduced bleeding risk should select this specific 8-ethyl building block to access the dual-target inhibition profile demonstrated for derivatives bearing this substitution pattern.

Spiroheterocyclic Library Synthesis

The C1=O carbonyl of this 8-ethyl derivative undergoes selective cyclocondensation with 1,2- and 1,3-dinucleophiles (e.g., ethylenediamine, 2-mercaptoacetic acid, malononitrile with methylene-active carbonyl compounds) to generate diverse spiro-fused systems including spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinoline], spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinoline], and spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline] [2]. This regioselectivity is predicated on the electronic environment created by the combined 4,4,6-trimethyl and 8-ethyl substitution pattern. For medicinal chemistry groups constructing spiro-rich screening libraries, this compound provides a validated entry point with established reaction conditions and product characterization data.

8-Position SAR of Pyrroloquinolinedione Scaffolds

The 8-ethyl substituent represents a specific hydrophobic increment (πCH₂ ≈ 0.5 per carbon beyond 8-H) within a congeneric series where lipophilicity at this position directly correlates with target binding affinity in anticoagulant and kinase inhibitor programs [3]. This compound is the appropriate procurement choice for SAR studies aiming to probe the optimal alkyl chain length at position 8, as it occupies the intermediate lipophilicity space between the 8-methyl (lower LogP) and 8-propyl or 8-butyl (higher LogP) analogs, enabling systematic exploration of hydrophobic effects on potency and selectivity.

Quality-Controlled Building Block for Medicinal Chemistry Campaigns

With commercially available purity specifications of ≥95% (standard) to ≥97% (NLT), batch-specific NMR/HPLC/GC documentation, and an orthogonal GC-MS identity verification reference in the NIST library (NIST #319962, 98 peaks, molecular ion m/z 257) [4], this compound is suitable for multi-step synthesis programs where intermediate purity directly impacts final product yield and biological assay reproducibility. Procurement from suppliers offering certified batch analysis mitigates the risk of synthetic failure attributable to unidentified impurities—a risk that is elevated when sourcing less well-characterized in-class analogs.

Application
Selection Property
Validation Focus
Dual Xa/XIa inhibitor synthesis
8-Ethyl substitution pattern
Dual-target inhibition profile context
Spiroheterocyclic library synthesis
Regioselective C1=O reactivity
Spiro-cyclization efficiency review
8-Position SAR studies
Intermediate lipophilicity (XLogP3 3.0)
Hydrophobic effect on target binding
Multi-step medicinal chemistry
Batch-specific QC documentation
Purity-dependent yield reproducibility
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